

physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydroxybisabola-1,10-diene

Cat. No.: B1254959

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An In-depth Technical Guide on 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their structural diversity and wide range of biological activities. This compound has been isolated from the rhizomes of *Curcuma xanthorrhiza* Roxb., a plant belonging to the ginger family (Zingiberaceae), commonly known as Javanese turmeric.[1][2] The chemical structure of **3,4-Dihydroxybisabola-1,10-diene** was elucidated through comprehensive spectroscopic analyses.[2] This technical guide provides a summary of the known physical and chemical properties of **3,4-Dihydroxybisabola-1,10-diene**, outlines experimental protocols for its study, and explores its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of **3,4-Dihydroxybisabola-1,10-diene** are summarized in the table below. While some data is available from public databases and supplier information, specific experimental values for properties such as melting point and boiling point are not widely reported in the currently available literature.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₆ O ₂	PubChem[3]
Molecular Weight	238.37 g/mol	PubChem[3]
CAS Number	129673-87-6	ChemicalBook[1]
IUPAC Name	(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol	PubChem[3]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[2]
Storage	Recommended storage at -20°C	Biorbyt

Spectroscopic Data

The structure of **3,4-Dihydroxybisabola-1,10-diene** was determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] While the specific spectral data from the primary literature (Helvetica Chimica Acta, 2014, 97(9):1295) is not publicly available, databases provide general information on the types of spectra available.

Note: Detailed peak lists and chemical shifts for ¹H-NMR, ¹³C-NMR, and IR, as well as the full mass spectrum, would be found in the aforementioned publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C -NMR and ^1H -NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

- ^{13}C -NMR: A ^{13}C -NMR spectrum is available for this compound.[\[4\]](#)
- ^1H -NMR: While not explicitly detailed in the search results, ^1H -NMR data is a standard method for the structural elucidation of organic compounds.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which provides information on the molecular weight and fragmentation pattern of the compound.[\[4\]](#)

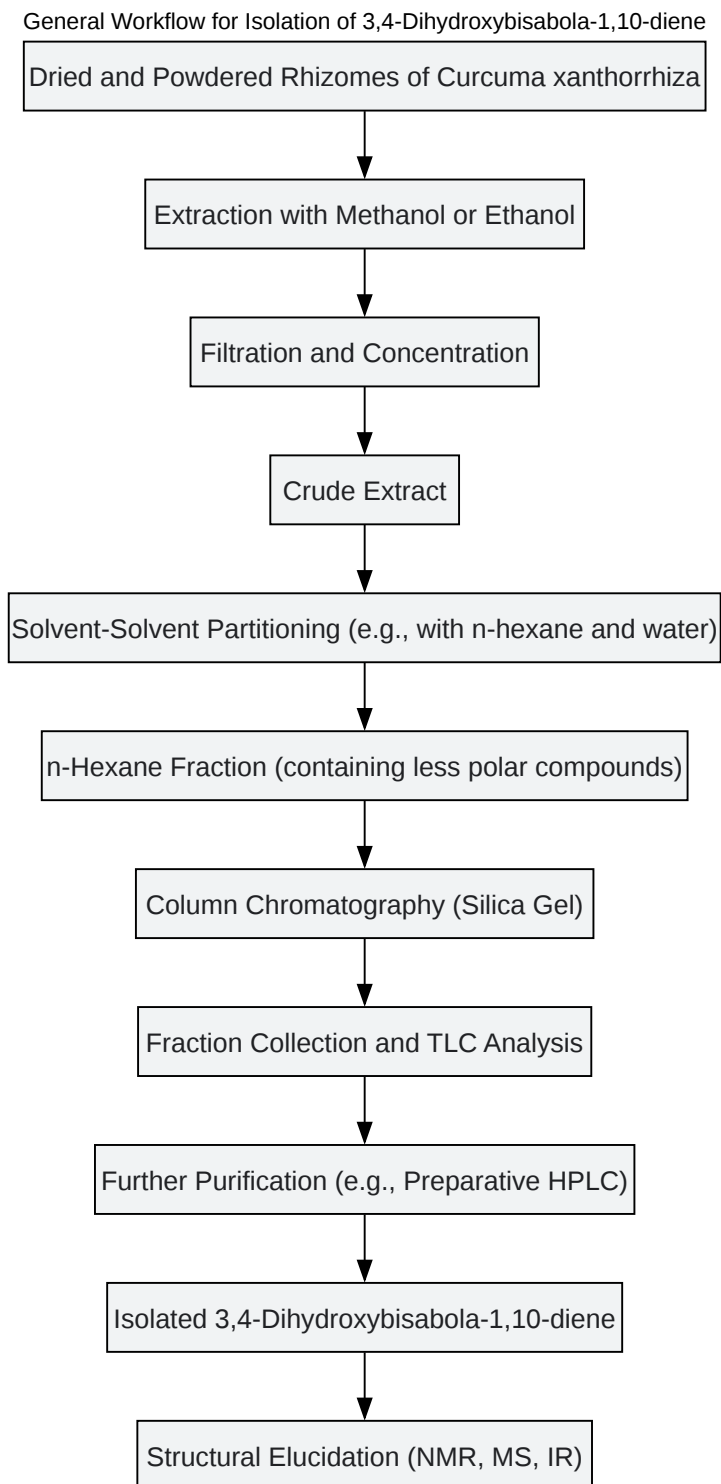
Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C).

Experimental Protocols

Isolation and Purification

While a specific protocol for **3,4-Dihydroxybisabola-1,10-diene** is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from *Curcuma xanthorrhiza* rhizomes can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.



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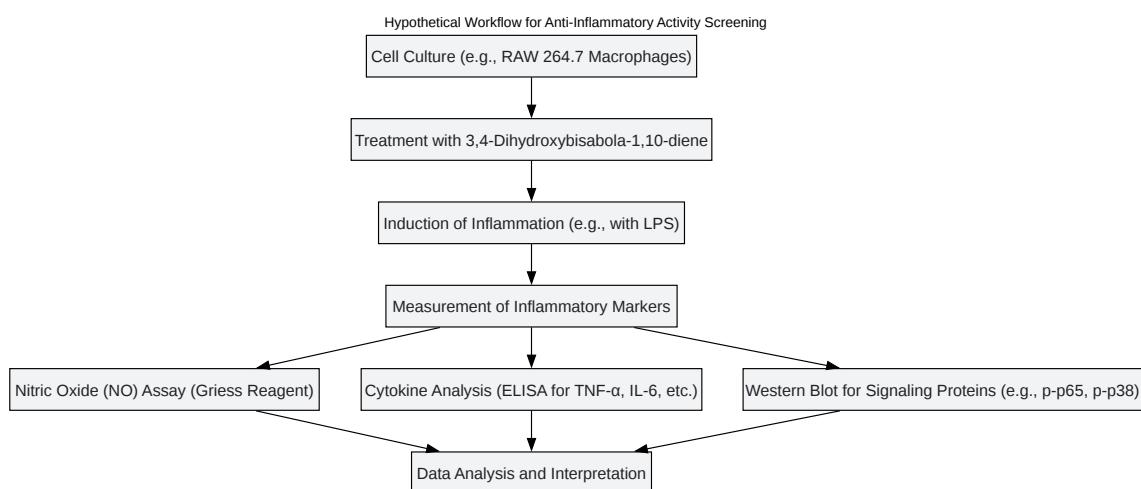
Caption: Generalized workflow for the isolation and purification of sesquiterpenoids.

Methodology:

- **Extraction:** The dried and powdered rhizomes of *Curcuma xanthorrhiza* are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.
- **Concentration:** The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For sesquiterpenoids, partitioning between an aqueous and a nonpolar organic solvent like n-hexane is common.
- **Chromatography:** The n-hexane fraction, which is expected to contain the sesquiterpenoids, is then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
- **Purification and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
- **Structure Determination:** The structure of the isolated compound is then determined using spectroscopic methods as mentioned in the previous section.

Biological Activity Assays

Currently, there is no specific information in the public domain regarding the biological activities of **3,4-Dihydroxybisabola-1,10-diene**. However, other sesquiterpenoids isolated from *Curcuma xanthorrhiza*, such as xanthorrhizol, have demonstrated significant anti-inflammatory and antioxidant activities.^{[5][6]} Based on this, a hypothetical experimental workflow to investigate the potential anti-inflammatory effects of **3,4-Dihydroxybisabola-1,10-diene** is proposed below.



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Caption: Proposed workflow to screen for anti-inflammatory activity.

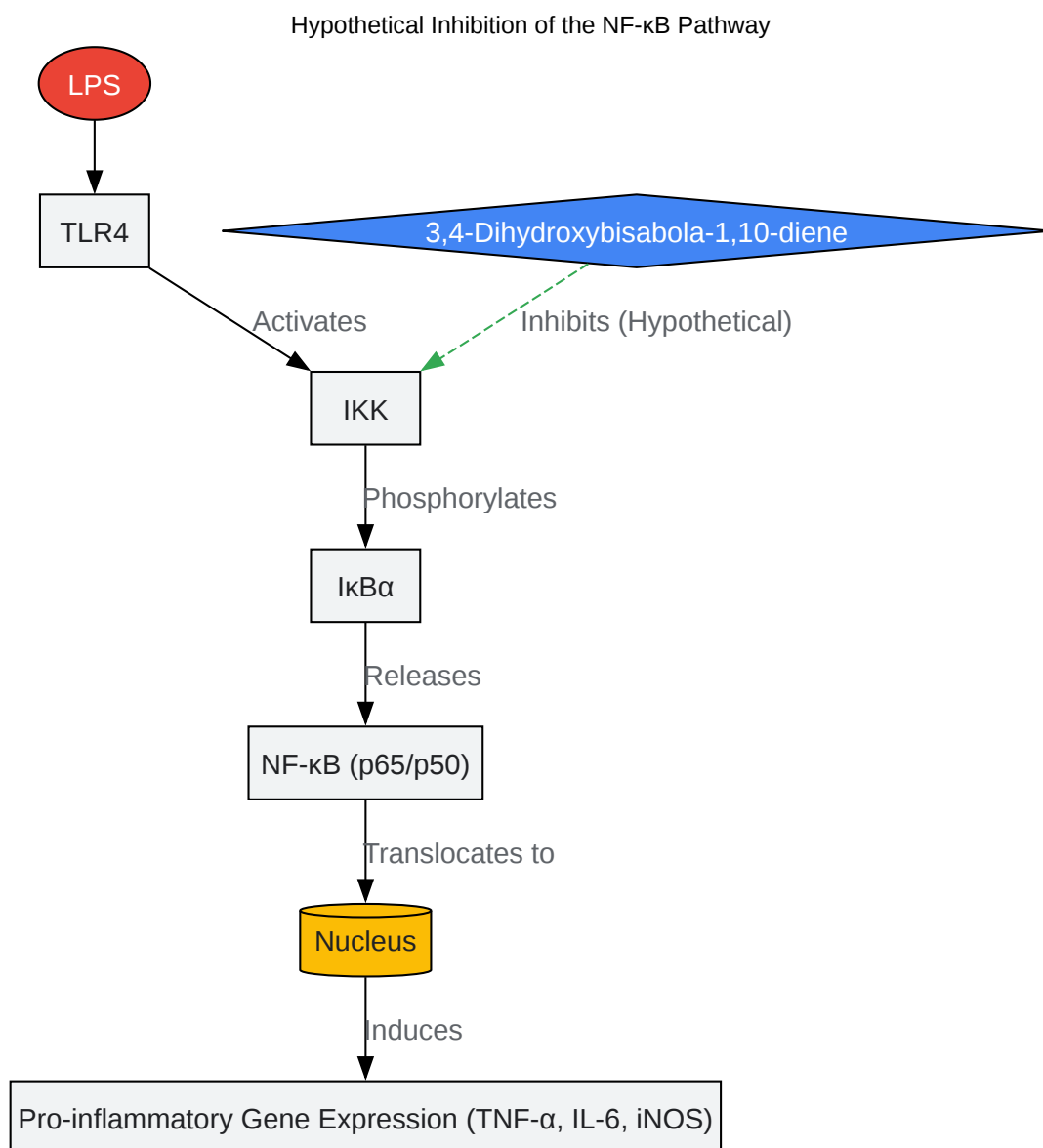
Potential Signaling Pathways (Hypothetical)

As there is no direct experimental evidence on the biological activity of **3,4-Dihydroxybisabola-1,10-diene**, the following signaling pathway is hypothetical. It is based on the known anti-inflammatory mechanisms of other sesquiterpenoids, such as xanthorrhizol,

isolated from the same plant source, which are known to modulate the NF- κ B and MAPK signaling pathways.[5][6] Further research is required to validate if **3,4-Dihydroxybisabol-1,10-diene** acts through a similar mechanism.

Hypothetical Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

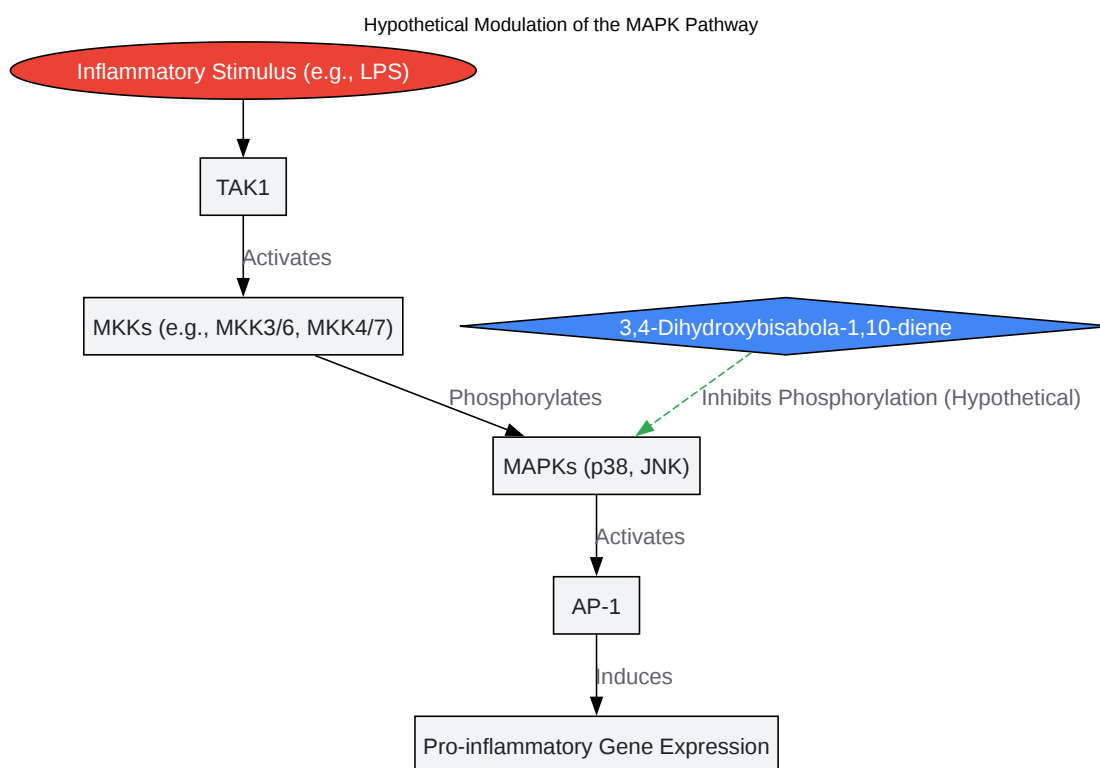


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Caption: Proposed mechanism of NF- κ B pathway inhibition.

Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.



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Caption: Proposed mechanism of MAPK pathway modulation.

Conclusion and Future Directions

3,4-Dihydroxybisabola-1,10-diene is a structurally characterized sesquiterpenoid from *Curcuma xanthorrhiza*. While its basic chemical properties are known, there is a significant lack of publicly available data on its specific physical properties and detailed spectral characteristics. Furthermore, its biological activities and mechanism of action have not yet been reported.

Future research should focus on:

- **Complete Physicochemical Characterization:** Determination of melting point, boiling point, and other physical constants.
- **Publication of Detailed Spectral Data:** Making the full ^1H -NMR, ^{13}C -NMR, IR, and MS data readily accessible.
- **Investigation of Biological Activities:** Screening for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, is warranted, given the activities of other compounds from the same source.
- **Mechanistic Studies:** Should biological activity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be crucial for its potential development as a therapeutic agent.

This technical guide provides a foundation for researchers and scientists interested in exploring the potential of **3,4-Dihydroxybisabola-1,10-diene**. The hypothetical pathways and experimental workflows presented here offer a starting point for future investigations into this promising natural product.

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- To cite this document: BenchChem. [physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254959#physical-and-chemical-properties-of-3-4-dihydroxybisabola-1-10-diene]

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